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molecular formula C6H10N2O2 B121611 1-Ethylpiperazine-2,3-dione CAS No. 59702-31-7

1-Ethylpiperazine-2,3-dione

Cat. No. B121611
M. Wt: 142.16 g/mol
InChI Key: ZBEKOEYCWKIMGU-UHFFFAOYSA-N
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Patent
US04087424

Procedure details

Into a mixture comprising 8 g of a diethyl ester of oxalic acid and 8 ml of ethanol was dropped at room temperature 4.4 g of N-ethyl ethylenediamine. The resulting mixture was allowed to react for 3 hours, and then heated to remove the ethanol. Subsequently, the residue was recrystallized from 10 ml of dioxane to obtain 5.4 g of 1-ethyl-2,3-dioxo-piperazine, m.p. 124° C, yield 76.0%.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCO[C:4]([C:6]([O:8]CC)=O)=[O:5].[CH2:11]([NH:13][CH2:14][CH2:15][NH2:16])[CH3:12]>C(O)C>[CH2:11]([N:13]1[CH2:14][CH2:15][NH:16][C:6](=[O:8])[C:4]1=[O:5])[CH3:12]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CCOC(=O)C(=O)OCC
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)NCCN
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
CUSTOM
Type
CUSTOM
Details
Subsequently, the residue was recrystallized from 10 ml of dioxane

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(C(NCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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